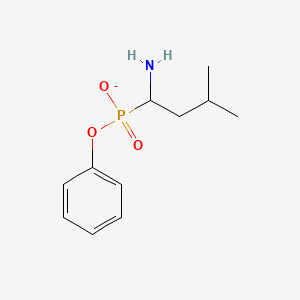
Phenyl (1-amino-3-methylbutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phenyl group, an amino group, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (1-amino-3-methylbutyl)phosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 1-amino-3-methylbutanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenylphosphonic dichloride and 1-amino-3-methylbutanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Phenyl (1-amino-3-methylbutyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein-phosphonate interactions.
Industry: The compound can be used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phenyl (1-amino-3-methylbutyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Phenyl (1-amino-3-methylbutyl)phosphonate can be compared with other similar compounds such as:
Phenylphosphonic acid: Lacks the amino and methylbutyl groups, making it less versatile in terms of chemical reactivity.
Aminoethylphosphonic acid: Contains an amino group but lacks the phenyl and methylbutyl groups, resulting in different chemical properties and applications.
Methylphosphonic acid: Lacks both the phenyl and amino groups, making it less effective as an enzyme inhibitor.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
674368-75-3 |
|---|---|
Molecular Formula |
C11H17NO3P- |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(1-amino-3-methylbutyl)-phenoxyphosphinate |
InChI |
InChI=1S/C11H18NO3P/c1-9(2)8-11(12)16(13,14)15-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
OHFJDOMHHDRJIU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(N)P(=O)([O-])OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


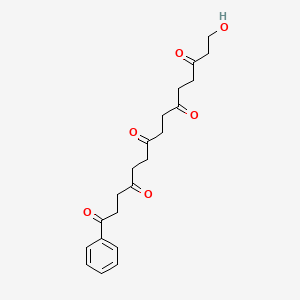
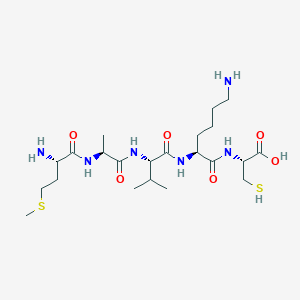
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)

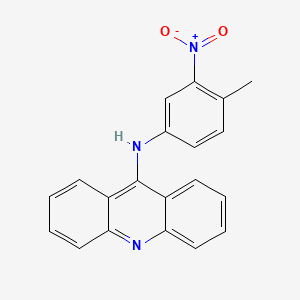
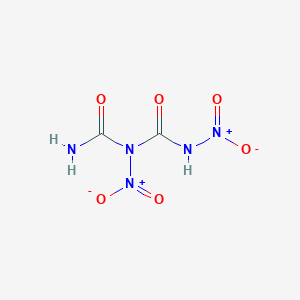
phosphanium bromide](/img/structure/B12546250.png)

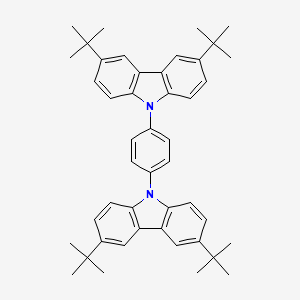

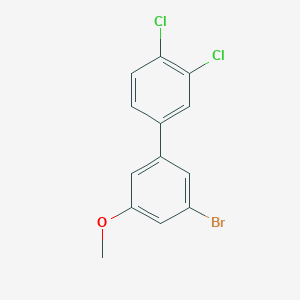
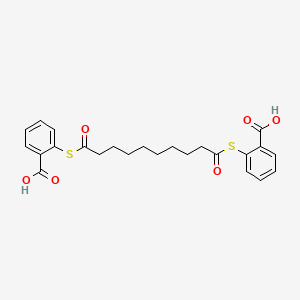
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
